ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group at the 3-position, a formyl group at the 4-position, and a methyl group at the 1-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Mechanism of Action
Target of Action
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a complex chemical compound. It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these interactions can vary widely and are dependent on the specific targets and mode of action of the compound.
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation at the 4-position using formic acid or formylating agents such as Vilsmeier-Haack reagent. The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also employ automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 4-substituted-1-methyl-1H-pyrazole-3-carboxylate derivatives.
Scientific Research Applications
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 4-formyl-1H-pyrazole-3-carboxylate: Lacks the methyl group, which may affect its steric and electronic properties.
Ethyl 4-formyl-3,5-dimethyl-1H-pyrazole-2-carboxylate: Contains additional methyl groups, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-formyl-1-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-10(2)9-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBYCPSBPGSNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594890-30-8 | |
Record name | ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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